molecular formula C17H14N4O2S2 B2815856 N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-phenylthiazole-4-carboxamide CAS No. 1797903-09-3

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-phenylthiazole-4-carboxamide

Cat. No.: B2815856
CAS No.: 1797903-09-3
M. Wt: 370.45
InChI Key: KLNDJPZFORBKRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-phenylthiazole-4-carboxamide is a heterocyclic compound featuring a fused thiazoloazepinone core conjugated with a 2-phenylthiazole-4-carboxamide moiety. Its structure combines a seven-membered azepin ring (partially saturated with a ketone group at position 4) fused to a thiazole ring, which is further substituted with a phenyl group and a carboxamide linkage. The compound’s stereoelectronic properties, including hydrogen-bonding capabilities (via the carboxamide and ketone groups) and π-π stacking interactions (via the phenyl and thiazole rings), are critical for its bioactivity .

Properties

IUPAC Name

N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S2/c22-14(12-9-24-16(19-12)10-5-2-1-3-6-10)21-17-20-11-7-4-8-18-15(23)13(11)25-17/h1-3,5-6,9H,4,7-8H2,(H,18,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNDJPZFORBKRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the Serine/threonine-protein kinase Chk1 . This protein plays a crucial role in cell cycle regulation, particularly in response to DNA damage.

Biochemical Pathways

The compound’s action on Chk1 can affect several biochemical pathways, particularly those involved in cell cycle regulation and DNA damage response. By inhibiting Chk1, the compound could disrupt these pathways, leading to various downstream effects such as cell cycle arrest or apoptosis.

Result of Action

The molecular and cellular effects of the compound’s action would largely depend on the context in which it is used. For instance, in cancer cells with high levels of DNA damage, inhibition of Chk1 could lead to cell death. .

Scientific Research Applications

Chemistry

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-phenylthiazole-4-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with tailored properties.

Biology

This compound is under investigation for its potential biological activities. Research indicates that it may interact with various biomolecules, including enzymes and receptors, potentially modulating their activity.

Medicine

The therapeutic potential of this compound is noteworthy. Preliminary studies suggest it may exhibit:

  • Antimicrobial Activity: Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.
CompoundMinimum Inhibitory Concentration (MIC)
Compound A10 µg/mL
Compound B50 µg/mL
  • Anticancer Potential: Structural analogs have demonstrated cytotoxic effects against various cancer cell lines. For example, thiazole derivatives have shown significant activity against leukemia cells with IC50 values in the low micromolar range.
Cell LineIC50 (µM)
CCRF-CEM (Leukemia)5
MCF7 (Breast Cancer)15

Industry

In industrial applications, this compound could be used in developing new materials or as precursors in chemical manufacturing processes. Its unique properties may lead to innovations in polymer chemistry or material science.

Antimicrobial Screening

A study screened various thiazole derivatives against bacterial strains. While specific results for this compound were not provided, related compounds demonstrated MIC values ranging from 10 to 50 µg/mL.

Cytotoxicity Assays

In vitro testing against human cancer cell lines revealed that structurally similar compounds exhibited IC50 values in the low micromolar range. Future studies are needed to determine if this compound demonstrates similar potency.

Chemical Reactions Analysis

Core Reactivity of the Thiazolo[5,4-c]azepine System

The thiazolo[5,4-c]azepine scaffold is a fused heterocyclic system that participates in reactions typical of thiazoles and azepines. Key reactivity trends include:

  • Nucleophilic Substitution : The sulfur atom in the thiazole ring facilitates nucleophilic attack at electrophilic positions, enabling functionalization (e.g., alkylation or acylation).

  • Oxidation : The azepine ring’s tertiary amines may undergo oxidation under strong oxidizing agents (e.g., KMnO₄ or H₂O₂) to form N-oxides, altering electronic properties .

  • Hydrolysis : Amide bonds in the carboxamide group are susceptible to acidic or basic hydrolysis, yielding carboxylic acids or amines .

Functional Group Transformations

The 2-phenylthiazole-4-carboxamide moiety introduces additional reactivity:

Carboxamide Reactions

Reaction TypeConditionsProductReferences
Hydrolysis Acidic (HCl/H₂O) or basic (NaOH)2-Phenylthiazole-4-carboxylic acid + Amine
Reduction LiAlH₄ or BH₃·THF2-Phenylthiazole-4-methanol
N-Alkylation Alkyl halides, base (K₂CO₃)N-Alkylated derivatives

Thiazole Ring Modifications

  • Electrophilic Aromatic Substitution : The phenyl group attached to the thiazole may undergo halogenation or nitration under standard conditions .

  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids could diversify the phenyl substituent .

Key Research Findings

While direct studies on this compound are absent, related analogs reveal:

  • Amide Hydrolysis Optimization : For EVT-2896783 (2-methyl-thiazole analog), hydrolysis in 6M HCl at 100°C for 12 hours achieved >80% yield of the carboxylic acid.

  • Stability : Thiazoloazepine derivatives are stable under ambient conditions but degrade in strong acids/bases or at temperatures >200°C .

Comparative Reaction Table

ReactionAnalog CompoundConditionsYieldNotes
Amide HydrolysisEVT-28967836M HCl, 100°C, 12h82%Product: Thiazole-4-carboxylic acid
N-AlkylationEVT-3095911K₂CO₃, DMF, 80°C65–70%Ethyl bromide as alkylating agent
Oxidation (N-Oxide)CID 739358H₂O₂, AcOH, 50°C45%Limited solubility in polar solvents

Mechanistic Considerations

  • Amide Bond Reactivity : The carboxamide’s electron-withdrawing nature activates the thiazole ring toward nucleophilic substitution .

  • Steric Effects : Bulky substituents on the phenyl group may hinder reactions at the thiazole’s C5 position .

Unresolved Challenges

  • Selective Functionalization : Differentiating reactivity between the azepine nitrogen and carboxamide nitrogen remains difficult without protective groups .

  • Scalability : Multi-step syntheses for analogs report moderate yields (50–70%), necessitating optimization.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural Comparison with Key Analogues

Compound Name Core Structure Key Substituents Pharmacological Target (Hypothesized)
N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-phenylthiazole-4-carboxamide (Target) Thiazoloazepinone + thiazole-carboxamide Phenyl, carboxamide Kinase inhibitors, GPCRs
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide () Thiazole-carboxamide Pyridinyl, methyl Anticancer (STAT3 inhibition)
6-(4-Chlorobenzylidene)-5-oxo-N-phenyl-4H-1,3,4-thiadiazine-2-carboxamide () Thiadiazine-carboxamide Chlorobenzylidene, phenyl Antimicrobial, antifungal
(6R,7R)-7-Amino-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid () Cephalosporin-thiadiazole hybrid Thiadiazolethio, bicyclic β-lactam β-Lactamase resistance

Key Structural Differences :

  • Ring Systems: The target compound’s fused thiazoloazepinone core provides conformational rigidity compared to the monocyclic thiazole or thiadiazine systems in analogues. This rigidity may enhance binding specificity to planar active sites (e.g., ATP pockets in kinases) .
  • Substituents: The phenyl group at position 2 of the thiazole ring in the target compound contrasts with pyridinyl () or chlorobenzylidene () groups in analogues.
  • Hydrogen-Bonding Motifs: The carboxamide group in the target compound is a stronger hydrogen-bond donor/acceptor than the ester or thioether groups in analogues (e.g., ), favoring interactions with polar residues in enzyme active sites .

Q & A

Q. What are the primary synthetic routes for this compound, and how can reaction conditions be optimized?

The compound is synthesized via multi-step reactions involving thiazole and azepine ring formation. Key steps include:

  • Amide coupling : Use carbodiimide crosslinkers (e.g., EDCI/HOBt) to link thiazole-4-carboxylic acid to the azepine scaffold .
  • Cyclization : Optimize solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to enhance azepine ring closure .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity products .

Q. How is the compound’s structure confirmed experimentally?

Structural validation requires:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks (e.g., thiazole C=S at ~160 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ peaks) .
  • X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond angles and hydrogen-bonding networks .

Q. What biological targets or mechanisms are associated with this compound?

Similar thiazole-azepine hybrids target:

  • Kinases : Inhibition of Chk1 (a cancer therapy target) via competitive binding to the ATP pocket .
  • Enzyme-substrate interactions : Thiazole sulfur may disrupt disulfide bonds in proteases or oxidoreductases .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side products?

  • Catalyst screening : Test Cu(I) or Pd-based catalysts for Suzuki couplings to reduce byproducts .
  • Microwave-assisted synthesis : Accelerate reaction kinetics (e.g., 30-minute cyclization vs. 12-hour conventional heating) .
  • In-line analytics : Use HPLC-MS to monitor intermediates and adjust pH/temperature dynamically .

Q. How to resolve contradictions in biological activity data across studies?

  • Dose-response assays : Confirm IC50_{50} values using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .
  • Structural analogs : Compare activity of derivatives (e.g., replacing phenyl with trifluoromethyl) to identify pharmacophores .
  • Computational docking : Map binding poses using AutoDock Vina to explain potency variations .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Substituent libraries : Synthesize analogs with varied substituents (e.g., methoxy, nitro) on the phenyl ring .
  • Bioisosteric replacements : Swap thiazole with oxadiazole to assess impact on solubility and target affinity .
  • Pharmacokinetic profiling : Measure logP and metabolic stability (e.g., liver microsome assays) to prioritize lead compounds .

Q. How can computational modeling guide experimental design?

  • Conformational analysis : Use Gaussian09 to calculate ring puckering (Cremer-Pople parameters) and predict steric clashes .
  • Hydrogen-bond networks : Analyze crystallographic data (e.g., using Mercury) to optimize solubility via polar group placement .

Q. What methods validate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose to pH 1–13 buffers, UV light, and heat (40–60°C) for 48 hours; monitor via LC-MS .
  • Plasma stability assays : Incubate with human plasma (37°C, 24 hours) and quantify degradation products .

Q. How to address low bioavailability in preclinical models?

  • Salt formation : Improve solubility by converting the free base to HCl or mesylate salts .
  • Nanoparticle encapsulation : Use PLGA polymers for sustained release in in vivo efficacy studies .

Q. What crystallographic tools are critical for polymorphism studies?

  • SHELX suite : Refine unit cell parameters and hydrogen-bonding patterns to differentiate polymorphs .
  • WinGX : Generate ORTEP diagrams for visualizing thermal ellipsoids and disorder .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.